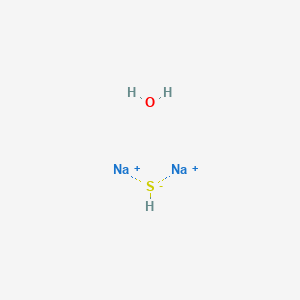

Sodium sulfide hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium sulfide hydrate is a chemical compound with the formula Na2S·xH2O . Both the anhydrous and the hydrated salts in pure crystalline form are colorless solids . Technical grades of sodium sulfide are generally yellow to brick red due to the presence of polysulfides . They are water-soluble, giving strongly alkaline solutions . When exposed to moist air, Sodium sulfide hydrate emits hydrogen sulfide, an extremely toxic, flammable, and corrosive gas which smells like rotten eggs .

Synthesis Analysis

Sodium sulfide hydrate can be synthesized by dissolving sodium hydroxide in water and passing pure H2S gas into it under cooling . Once saturation is achieved, the solution is filtered to remove any brown impurities and then sealed to prevent contact with air . The solution is left in a cool place for three days to allow for crystallization .Molecular Structure Analysis

Sodium sulfide hydrate adopts the antifluorite structure . In this structure, the Na+ centers occupy sites of the fluoride in the CaF2 framework, and the larger S2- ions occupy the sites for Ca2+ .Chemical Reactions Analysis

Sodium sulfide hydrate can be easily oxidized. When heated, it forms sodium carbonate and sulfur dioxide . It also reacts with sulfur to form polysulfides .Physical And Chemical Properties Analysis

Sodium sulfide hydrate is a colorless, hygroscopic solid . It has a molar mass of 78.0452 g/mol for the anhydrous form and 240.18 g/mol for the nonahydrate . It is soluble in water but insoluble in ether and slightly soluble in alcohol . Its density varies with the level of hydration, being 1.856 g/cm3 for the anhydrous form, 1.58 g/cm3 for the pentahydrate, and 1.43 g/cm3 for the nonahydrate .Wissenschaftliche Forschungsanwendungen

Thermochemical Storage Systems

Sodium sulfide hydrate is being explored for its potential in thermochemical storage (TCS) systems . These systems are critical for managing building-integrated renewable energy technologies, especially in low and zero-carbon buildings. Sodium sulfide hydrates exhibit high energy density under operational conditions, making them suitable as thermochemical materials (TCMs). They are also potentially affordable and readily available. Research has focused on the preparation of well-defined hydrate crystals and evaluating their chemical, physical, and mechanical stability under cycling conditions representative of TCS .

Environmental Remediation

In the environmental sector, sodium sulfide hydrate has been used for the chemical fixation of stainless steel pickling residue . This residue often contains hazardous heavy metals like chromium (Cr) and nickel (Ni). Sodium sulfide hydrate can chemically fix these metals, reducing their leachability and transforming the residue into a non-hazardous material. This application is particularly relevant in places like China, where large amounts of stainless steel pickling residue are produced annually .

Water Treatment

As an oxygen scavenger , sodium sulfide hydrate plays a crucial role in water treatment processes. It helps in maintaining the quality of water by removing excess oxygen, which can lead to corrosion and other issues in water systems .

Textile Industry

In the textile industry, sodium sulfide hydrate serves as a bleaching agent . It is involved in the process of desulfurizing and dechlorinating, which are essential steps in the production of various textiles .

Leather Industry

Sodium sulfide hydrate is utilized in the leather industry for sulfonation and sulfomethylation processes. These chemical treatments are important for the tanning and softening of leather, which are key steps in leather production .

Chemical Synthesis

In the field of chemical synthesis, sodium sulfide hydrate is used to prepare 3-nitroaniline from 1,3-dinitrobenzene and to produce thioethers from alkyl halides . These reactions are fundamental in the production of various chemical compounds and materials .

Ore Flotation and Oil Recovery

Sodium sulfide hydrate has applications in ore flotation and oil recovery . In ore flotation, it is used to separate valuable minerals from non-valuable minerals or other substances. In oil recovery, it assists in the extraction of oil from complex mixtures .

Pulp and Paper Industry

Lastly, sodium sulfide hydrate is employed in the pulp and paper industry , particularly in the Kraft process. This process is essential for converting wood into wood pulp, which consists of almost pure cellulose fibers, the main ingredient of paper .

Safety and Hazards

Sodium sulfide hydrate is considered hazardous. It may be corrosive to metals . It is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is very toxic to aquatic life . When exposed to moist air, it emits hydrogen sulfide, an extremely toxic, flammable, and corrosive gas .

Zukünftige Richtungen

Sodium sulfide hydrate has potential applications in thermochemical storage systems due to its high energy density under operation conditions . It is also being explored for its potential applications in the production of organic semiconductors and semiconducting materials for devices like organic transistors and photovoltaics .

Wirkmechanismus

Target of Action

Sodium sulfide hydrate primarily targets the respiratory system . It releases hydrogen sulfide (H2S) when in contact with moist air . H2S is an endogenous gaseous transmitter that exhibits anti-inflammatory and antiapoptotic properties . It affects mammal’s immune, neuro, cardio, and respiratory systems .

Mode of Action

Sodium sulfide hydrate interacts with its targets through a typical ion-dipole interaction . At the molecular level, the ions interact with water molecules from all directions in a 3-dimensional space . This interaction leads to the release of H2S, which then exhibits its anti-inflammatory and antiapoptotic properties .

Biochemical Pathways

The sulfide oxidation pathway is one of the key biochemical pathways affected by sodium sulfide hydrate . This pathway converts H2S to thiosulfate and sulfate, with electrons from the oxidation entering at the level of complex III and from sulfite oxidase at the level of complex IV . This process generates substantial oxidative stress in vivo .

Pharmacokinetics

It is known that sodium sulfide hydrate is water-soluble , which suggests that it can be easily absorbed and distributed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully explored.

Result of Action

The result of sodium sulfide hydrate’s action is primarily the release of H2S, which exhibits anti-inflammatory and antiapoptotic properties . This can lead to various effects such as protection against inflammation and damage . .

Action Environment

The action of sodium sulfide hydrate can be influenced by environmental factors. For instance, it releases H2S when in contact with moist air . Moreover, it is corrosive to metals and very toxic to aquatic organisms . Its solubility in water suggests that its action, efficacy, and stability can be influenced by the hydration level in the environment.

Eigenschaften

IUPAC Name |

disodium;sulfanide;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O.H2S/h;;2*1H2/q2*+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJIAWKLYDUTBN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[Na+].[SH-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Na2OS+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium;sulfanide;hydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)

![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)

![1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide](/img/structure/B2745024.png)

![7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one](/img/structure/B2745026.png)

![Tert-butyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2745027.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B2745030.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2745032.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide](/img/structure/B2745033.png)

![{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid](/img/no-structure.png)